2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-10-deazaaminopterin is a folate analog known for its antitumor activity. It belongs to the class of 10-deazaaminopterins, which are rationally designed antifolates demonstrating greater antitumor effects compared to methotrexate in various tumor models . This compound has shown promise in preclinical and clinical studies due to its enhanced membrane transport and polyglutamylation in tumor cells, leading to increased intracellular accumulation and cytotoxicity .
Preparation Methods
The synthesis of 10-Methyl-10-deazaaminopterin involves several steps, including the preparation of key intermediates. One method involves the peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This process is crucial for obtaining the final product, 10-Methyl-10-deazaaminopterin. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Methyl-10-deazaaminopterin undergoes various chemical reactions, including oxidation and substitution. One notable reaction is the oxidation to its 7-hydroxy derivative, which is catalyzed by hepatic aldehyde oxidase . This reaction involves the use of diethyl phosphorocyanidate to convert the dimethyl esters of the compound to the corresponding 7-cyano derivatives, which are then hydrolyzed to the 7-hydroxy metabolites . These reactions are significant as they influence the compound’s pharmacokinetics and biological activity.
Scientific Research Applications
10-Methyl-10-deazaaminopterin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated superior antitumor efficacy in mouse xenograft models, likely due to increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation . It has been studied for its potential in treating various cancers, including non-small cell lung cancer and mesothelioma . Additionally, its unique properties make it a valuable tool in studying folate metabolism and antifolate drug mechanisms .
Mechanism of Action
The mechanism of action of 10-Methyl-10-deazaaminopterin involves its role as an antifolate. It inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation . By blocking this enzyme, the compound disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and cell death. The compound’s enhanced membrane transport and polyglutamylation further increase its intracellular concentration and cytotoxicity . These properties make it a potent antitumor agent with significant therapeutic potential.
Comparison with Similar Compounds
10-Methyl-10-deazaaminopterin is compared with other similar compounds, such as methotrexate and edatrexate. While methotrexate is a widely used antifolate, 10-Methyl-10-deazaaminopterin has shown greater antitumor efficacy and better membrane transport . Edatrexate, another 10-deazaaminopterin, also exhibits antitumor activity but is less effective than 10-Methyl-10-deazaaminopterin in certain models . The unique structural modifications in 10-Methyl-10-deazaaminopterin contribute to its superior pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C21H23N7O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28) |
InChI Key |
MQISJAZESFPIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.